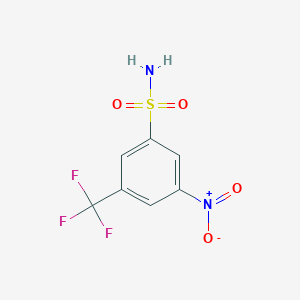
tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate, commonly known as TBOC, is an organic compound used in a wide range of scientific research applications. It is a stable, water-soluble compound that can be synthesized in a variety of ways. TBOC has been utilized in a variety of biochemical and physiological studies, and has a wide range of advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
TBOC has been used in a variety of scientific research applications, including in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a reagent for the preparation of various derivatives. TBOC has also been used in the synthesis of polymers, as a reagent for the preparation of aryl halides, and as a reagent for the synthesis of organometallic compounds.
Mécanisme D'action
TBOC is an organic compound that is used as a reagent in a variety of scientific research applications. The compound acts as a nucleophile and reacts with electrophiles, such as aryl halides, to form a covalent bond. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
TBOC has been used in a variety of biochemical and physiological studies. The compound has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental pollutants on the body. TBOC has also been used to study the effects of various hormones on the body, as well as to study the effects of various vitamins and minerals on the body.
Avantages Et Limitations Des Expériences En Laboratoire
TBOC has a number of advantages when used in laboratory experiments. The compound is relatively stable and water-soluble, making it easy to store and handle. TBOC is also relatively non-toxic, making it safe to use in laboratory experiments. However, TBOC has some limitations when used in laboratory experiments. The compound is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, TBOC is not very reactive, making it difficult to use in certain types of reactions.
Orientations Futures
There are a number of potential future directions for the use of TBOC in scientific research. The compound has potential applications in the synthesis of pharmaceuticals, as a reagent for the preparation of various derivatives, and as a catalyst in organic reactions. Additionally, TBOC could be used in the study of the effects of various environmental pollutants on the body, as well as in the study of the effects of various hormones, vitamins, and minerals on the body. Finally, TBOC could be used to study the effects of various drugs on the body.
Méthodes De Synthèse
TBOC can be synthesized in a variety of ways, including the reaction of tert-butyl bromide with 4-chloro-3-oxobutan-2-yl chloride in the presence of a base. This reaction produces tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate and hydrobromic acid as byproducts. Other methods of synthesis include the reaction of tert-butyl chloride with 4-chloro-3-oxobutan-2-yl chloride in the presence of a base, or the reaction of tert-butyl alcohol with 4-chloro-3-oxobutan-2-yl chloride in the presence of a base.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate can be achieved through a multi-step reaction pathway involving the protection of an amine group, followed by the introduction of a carbonyl group and subsequent chlorination. The final step involves the deprotection of the amine group to yield the desired product.", "Starting Materials": [ "tert-butyl carbamate", "4-chloro-3-oxobutan-2-yl chloride", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of amine group", "tert-butyl carbamate is dissolved in dichloromethane and triethylamine is added dropwise to the solution. The resulting mixture is stirred at room temperature for 1 hour to form the protected amine intermediate.", "Step 2: Introduction of carbonyl group", "4-chloro-3-oxobutan-2-yl chloride is added to the protected amine intermediate and the resulting mixture is stirred at room temperature for 2 hours. The reaction is quenched with water and the organic layer is separated.", "Step 3: Chlorination", "The organic layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate. Thionyl chloride is added to the dried organic layer and the mixture is stirred at room temperature for 1 hour to introduce the chlorine atom.", "Step 4: Deprotection of amine group", "The resulting mixture is quenched with water and the organic layer is separated. The protected carbamate intermediate is deprotected by treatment with hydrochloric acid in methanol at room temperature for 2 hours. The resulting mixture is evaporated to dryness and the crude product is purified by column chromatography to yield tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate." ] } | |
Numéro CAS |
1564575-82-1 |
Nom du produit |
tert-butyl N-(4-chloro-3-oxobutan-2-yl)carbamate |
Formule moléculaire |
C9H16ClNO3 |
Poids moléculaire |
221.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



